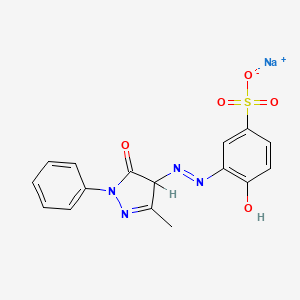
MORDANT ORANGE 37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mordant Orange 37: is a synthetic dye belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in textile dyeing and printing due to its ability to form strong bonds with fabrics, resulting in vibrant and long-lasting colors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Mordant Orange 37 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction is carried out under acidic conditions, usually with hydrochloric acid and sodium nitrite, followed by the addition of the coupling component in an alkaline medium .
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: : Mordant Orange 37 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, often facilitated by electrophilic or nucleophilic reagents.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of aromatic amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Mordant Orange 37 is used as a model compound in studies of dye chemistry, including investigations into the mechanisms of dye adsorption and degradation .
Biology: : In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope .
Industry: : In the textile industry, this compound is widely used for dyeing fabrics, particularly those made of wool and silk. It is also used in the production of colored paper and leather .
Wirkmechanismus
The mechanism of action of Mordant Orange 37 involves the formation of a coordination complex with metal ions, which then binds to the fabric or tissue. The molecular targets and pathways involved in this process include the formation of stable metal-dye complexes and the interaction of these complexes with the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Compounds similar to Mordant Orange 37 include other azo dyes such as Mordant Orange 1, Direct Orange 26, and Acid Orange 7 .
Uniqueness: : this compound is unique in its ability to form strong and stable complexes with metal ions, which enhances its dyeing properties. Compared to other azo dyes, it offers better color fastness and a wider range of shades .
Eigenschaften
CAS-Nummer |
6441-98-1 |
|---|---|
Molekularformel |
C16H14N4O5S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O5S/c1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21/h2-9,15,21H,1H3,(H,23,24,25) |
InChI-Schlüssel |
YSDKKYUWKXPOPQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















